Specific Scientific Field: Oncology, specifically the treatment of advanced non-small cell lung cancer (aNSCLC) .
Summary of the Application: Anlotinib is an anti-angiogenetic multi-targeted tyrosine kinase inhibitor . It has been used in the treatment of patients with aNSCLC .
Methods of Application or Experimental Procedures: Patients with aNSCLC receiving anlotinib were enrolled in two cohorts (treatment naive and previously treated). The endpoints included progression-free survival (PFS), overall survival (OS) and anlotinib-related adverse events (ar-AEs) .
Results or Outcomes: In the treatment-naïve cohort (n = 80), the PFS was 7.4 months and OS was 10.8 months. In the previously treated cohort (n = 123), the PFS was 8.0 months in the combination group and 4.3 months in the monotherapy group .
Specific Scientific Field: Neuro-oncology, specifically the treatment of recurrent glioblastoma (GBM) .
Summary of the Application: Anlotinib hydrochloride has been used in combination with temozolomide for the treatment of patients with recurrent GBM .
Specific Scientific Field: Oncology, specifically the treatment of advanced soft tissue sarcoma (STS) .
Summary of the Application: Anlotinib has been used in the treatment of patients with advanced STS . It has shown promising results in a randomized phase IIB trial .
Results or Outcomes: Anlotinib significantly prolonged the median progression-free survival (PFS) in patients with advanced STS .
Specific Scientific Field: Endocrine oncology, specifically the treatment of advanced medullary thyroid carcinoma and metastatic renal cell carcinoma (mRCC) .
Summary of the Application: Anlotinib has been used in the treatment of patients with advanced medullary thyroid carcinoma and mRCC . It has shown promising efficacy in these patients .
Specific Scientific Field: Oncology, specifically the treatment of advanced non-small cell lung cancer (aNSCLC) with immunotherapy .
Summary of the Application: Anlotinib has been used in combination with immunotherapy for the treatment of patients with aNSCLC . This combination has shown synergistic effects .
Methods of Application or Experimental Procedures: Patients with aNSCLC receiving anlotinib and immunotherapy were enrolled for retrospective analysis. The primary endpoint was progression-free survival (PFS) .
Specific Scientific Field: Oncology, specifically the treatment of hepatocellular carcinoma .
Summary of the Application: Anlotinib has been used in combination with an Aurora-A inhibitor for the treatment of hepatocellular carcinoma .
Anlotinib dihydrochloride is a novel oral small-molecule multi-targeted tyrosine kinase inhibitor, primarily developed for the treatment of various cancers, including non-small cell lung cancer and metastatic colorectal cancer. Its chemical structure is represented as 1-[[[4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinolin-7-yl]oxy]methyl]cyclopropanamine dihydrochloride, with a molecular formula of C23H22F N3O3 and a molecular weight of approximately 407.45 g/mol. Anlotinib functions by inhibiting several receptor tyrosine kinases, including vascular endothelial growth factor receptors 1, 2, and 3; c-Kit; and platelet-derived growth factor receptor beta, thereby exerting anti-angiogenic and anti-proliferative effects on tumor cells .
Anlotinib dihydrochloride acts by inhibiting multiple receptor tyrosine kinases (RTKs), including VEGFR1-3, PDGFRβ, and c-Kit []. These kinases play a crucial role in angiogenesis (blood vessel formation) and tumor cell growth and survival []. By blocking these kinases, Anlotinib disrupts the signaling pathways necessary for tumor progression and metastasis [].
Anlotinib dihydrochloride primarily acts by inhibiting the phosphorylation of specific tyrosine residues in target proteins. The inhibition of receptor tyrosine kinases prevents the downstream signaling cascades that lead to cell proliferation and angiogenesis. For example, anlotinib has been shown to significantly inhibit the activation of vascular endothelial growth factor receptor 2 and platelet-derived growth factor receptor beta, which are crucial in the angiogenesis process . The compound's interaction with these receptors involves forming hydrogen bonds with critical residues in the ATP-binding pocket, which is essential for its inhibitory activity .
Anlotinib exhibits potent anti-angiogenic properties by effectively blocking the signaling pathways mediated by vascular endothelial growth factor and platelet-derived growth factor. In vitro studies have demonstrated that anlotinib inhibits endothelial cell migration and the formation of capillary-like structures induced by these growth factors . The compound has shown a half maximum inhibitory concentration (IC50) of 0.2 nmol/L against vascular endothelial growth factor receptor 2, indicating its high potency compared to other similar inhibitors like sunitinib .
The detailed synthetic pathway may vary based on specific laboratory protocols or commercial production methods .
Anlotinib dihydrochloride has been primarily investigated for its therapeutic potential in oncology, particularly in treating:
Due to its multi-targeted nature, anlotinib is also being explored for use in combination therapies to enhance treatment efficacy against resistant cancer types .
Pharmacokinetic studies have shown that anlotinib has good membrane permeability with variable oral bioavailability (28%–58% in rats and 41%–77% in dogs) . It is extensively metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which suggests potential drug-drug interactions when co-administered with other medications that affect these metabolic pathways . Anlotinib has demonstrated low propensity for significant interactions with drug-metabolizing enzymes, indicating a favorable safety profile when considering polypharmacy scenarios .
Anlotinib dihydrochloride shares similarities with other tyrosine kinase inhibitors but is unique due to its specific target profile and potency. Here are some comparable compounds:
Compound Name | Target Kinases | IC50 (nmol/L) | Notes |
---|---|---|---|
Sunitinib | VEGFR1, VEGFR2, PDGFRβ | 4.0 | Broad-spectrum but less potent than anlotinib against VEGFR2 |
Sorafenib | BRAF, VEGFR2 | 10 | Primarily used for renal cell carcinoma; broader target range |
Nintedanib | VEGFR1, VEGFR2, FGFR1 | 30 | Effective in idiopathic pulmonary fibrosis as well as cancer |
Regorafenib | VEGFR1, PDGFRβ | 5 | Used for metastatic colorectal cancer; broader action but less specificity |
Anlotinib's unique mechanism lies in its deeper binding within the ATP-binding pocket of vascular endothelial growth factor receptor 2 compared to other inhibitors, contributing to its enhanced potency . This specificity allows for potentially reduced side effects while maintaining efficacy against tumors reliant on angiogenesis.